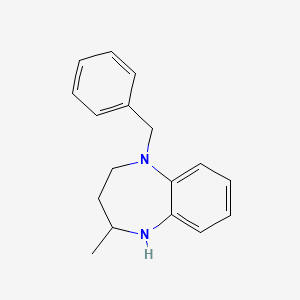

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Methods : A novel synthesis approach for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones, which are structurally related to 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been developed using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding the products in good yield (Neukom, Aquino, & Wolfe, 2011).

- Stereochemistry Insight : The stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, related to the compound of interest, was studied using proton magnetic resonance, revealing the existence of only one pseudo-boat cycloheptadiene-like conformation at room temperature (Aversa et al., 1980).

Biological Applications

- Anticonvulsant Action : The anticonvulsant action of 1,5-benzodiazepine, structurally similar to the compound , was studied, suggesting potential therapeutic advantages of 1,5-benzodiazepines over 1,4-benzodiazepines in the treatment of epilepsy (Meldrum, Chapman, & Horton, 1979).

- AMPA Receptor Antagonists : Certain derivatives of 1,5-benzodiazepines were found to act as potent AMPA receptor antagonists, offering insights into the anticonvulsant and neuroprotective potential of such compounds (Chimirri et al., 1997).

Chemical Analysis and Characterization

- Spectroscopic Analysis : Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines were characterized by their vibrational and electronic spectra, with mass spectral fragmentation paths assigned, providing a basis for structural and compositional analysis of similar compounds (Hunter & Webb, 1972).

Pharmacological Insights

- Peripheral Receptor Binding : The binding site of peripheral benzodiazepine receptors was studied using conformationally restrained derivatives, highlighting the importance of the carbonyl moiety in ligand recognition and binding, which may be relevant for understanding the pharmacodynamics of similar compounds (Cappelli et al., 1997).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with kinases such as chk1, chk2, and sgk .

Mode of Action

It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving kinases .

Result of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine .

properties

IUPAC Name |

5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMMBZALYPPNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1526039.png)

![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)

![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)

![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)